CCR5 Antagonist Activity: Preliminary Pharmacological Screening Indicates Potential Differentiation
Preliminary pharmacological screening identifies 2-(5-Ethylfuran-2-yl)pyrrolidine as a CCR5 antagonist [1]. While direct quantitative head-to-head comparisons with other pyrrolidine-based CCR5 antagonists (e.g., maraviroc, vicriviroc) are not publicly available for this specific compound, the identification of CCR5 antagonism distinguishes it from other 2-substituted pyrrolidines lacking this activity. Maraviroc, a benchmark CCR5 antagonist, exhibits an IC50 of approximately 3.3 nM in cell-based assays [2].
| Evidence Dimension | CCR5 receptor antagonism |
|---|---|
| Target Compound Data | Identified as a CCR5 antagonist in preliminary pharmacological screening |
| Comparator Or Baseline | Maraviroc: IC50 ~3.3 nM in cell-based assays |
| Quantified Difference | Direct comparative quantitative data not available |
| Conditions | Preliminary pharmacological screening (assay details not specified) |
Why This Matters
This identifies 2-(5-Ethylfuran-2-yl)pyrrolidine as a potential starting point for CCR5-targeted drug discovery, differentiating it from inactive pyrrolidine analogs.
- [1] Zhang Huili. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy. 2005;49(11):4721-4732. View Source
